molecular formula C11H18N4 B13861435 6-(4-Ethylpiperazin-1-yl)pyridin-2-amine

6-(4-Ethylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B13861435
M. Wt: 206.29 g/mol
InChI Key: HPCPCYPRNZYUMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridin-2-amine typically involves the following steps :

    Starting Material: The synthesis begins with 2-nitro-5-bromopyridine.

    Grignard Reaction: The 2-nitro-5-bromopyridine undergoes a Grignard reaction to form an intermediate.

    Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the ethylpiperazine group.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)pyridin-2-amine has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridin-2-amine

InChI

InChI=1S/C11H18N4/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3,(H2,12,13)

InChI Key

HPCPCYPRNZYUMN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC(=N2)N

Origin of Product

United States

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